molecular formula C7H5BF3KO2 B1358480 Potassium 3-carboxyphenyltrifluoroborate CAS No. 850313-91-6

Potassium 3-carboxyphenyltrifluoroborate

Cat. No. B1358480
CAS RN: 850313-91-6
M. Wt: 228.02 g/mol
InChI Key: LKEMWADDENRLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-carboxyphenyltrifluoroborate is a crystalline compound commonly used as a reagent in organic synthesis. It has an empirical formula of C7H5BF3KO2 and a molecular weight of 228.02 .


Molecular Structure Analysis

The SMILES string for this compound is [K+].OC(=O)c1cccc(c1)B-(F)F . This indicates that the compound consists of a potassium ion (K+) and a 3-carboxyphenyltrifluoroborate ion, which includes a carboxyl group (COOH) attached to a phenyl ring, which is further attached to a trifluoroborate group (BF3).


Chemical Reactions Analysis

Organotrifluoroborates like this compound are involved in cross-coupling reactions with halopurines . They are versatile and stable boronic acid surrogates .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point greater than 300°C . Its molecular weight is 228.02 .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including potassium 3-carboxyphenyltrifluoroborate, are utilized in cross-coupling reactions. These reactions are facilitated by a palladacycle precatalyst in aqueous media, expanding the range of organic syntheses. This method is efficient for creating biphenyls and other complex organic compounds under phosphine-free conditions (Alacid & Nájera, 2008).

Trifluoromethylation

Trifluoromethylation is another significant application, with potassium (trifluoromethyl)trimethoxyborate serving as a new source of CF3 nucleophiles. This process is catalyzed by copper and is crucial for converting various aryl iodides into benzotrifluorides (Knauber et al., 2011).

Synthesis of Ionic Liquids

In the production of room-temperature ionic liquids, potassium tricyanofluoroborate is a vital starting material. The synthesis of these materials, including their purity and reaction intermediates, plays an essential role in developing new ionic liquid chemistries (Sprenger et al., 2015).

Catalysis in Organic Synthesis

Potassium salts, including those derived from this compound, are used as catalysts in organic synthesis. An example is the catalysis of carbamate synthesis from amine and silicate ester, demonstrating the versatility of potassium compounds in various organic reactions (Zhang et al., 2018).

Battery Technology

Potassium-ion based batteries, especially potassium-oxygen batteries, utilize high capacity anodes such as antimony-based electrodes. The development of these batteries represents a significant advancement in energy storage technology, moving beyond current lithium-ion systems (McCulloch et al., 2015).

Electron Transfer in Graphene Oxides

Potassium ions are used to enhance the electron transfer kinetics in graphene oxides, an essential aspect in energy storage and sensing applications. This involves the evaluation of elemental potassium as a strong reductant in the thermal exfoliation of graphite oxides (Eng et al., 2013).

Lewis Acid Chemistry

Potassium compounds are used in studying Lewis acid chemistry. For example, a triarylborane with o-carborane cages reacts with KF, leading to insights into fluoride ion affinity and Lewis acidity enhancement in borane chemistry (Lee et al., 2011).

CO2 Transport and Separation

Potassium tetrafluoroborate (KBF4) is implemented as a carrier in CO2 separation, a critical process in environmental management. The dissociated potassium ions interact with CO2 molecules, enhancing the efficiency of CO2 transport (Lee & Kang, 2021).

Hydrolysis and Boronic Acid Release

Research on potassium organotrifluoroborates, including this compound, focuses on their hydrolysis to boronic acids, which is critical in Suzuki-Miyaura coupling reactions. Understanding the hydrolysis mechanism helps optimize these widely used reactions in organic chemistry (Lennox & Lloyd‐Jones, 2012).

Mechanism of Action

properties

IUPAC Name

potassium;(3-carboxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEMWADDENRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635593
Record name Potassium (3-carboxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850313-91-6
Record name Potassium (3-carboxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-carboxyphenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Potassium 3-carboxyphenyltrifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 3-carboxyphenyltrifluoroborate
Reactant of Route 3
Potassium 3-carboxyphenyltrifluoroborate
Reactant of Route 4
Potassium 3-carboxyphenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Potassium 3-carboxyphenyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 3-carboxyphenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.